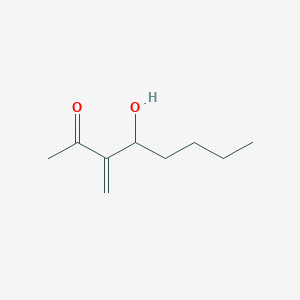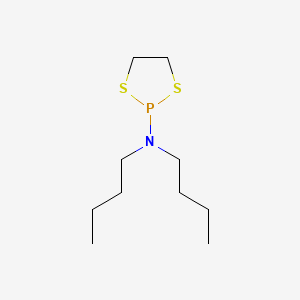
1,3,2-Dithiaphospholane, 2-(dibutylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dithiaphospholane, 2-(dibutylamino)- is a chemical compound with the molecular formula C10H22NPS2 It is known for its unique structure, which includes a phosphorus atom bonded to two sulfur atoms and a nitrogen atom bonded to two butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- typically involves the reaction of phosphorus trichloride (PCl3) with a suitable dithiol compound in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common in industrial settings to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dithiaphospholane, 2-(dibutylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require the presence of a nucleophile and a suitable solvent, such as dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
1,3,2-Dithiaphospholane, 2-(dibutylamino)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in both synthetic and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,2-Dithiaphospholane, 2-(dimethylamino)-
- 1,3,2-Dithiaphospholane, 2-(diethylamino)-
- 1,3,2-Dithiaphospholane, 2-(dipropylamino)-
Comparison
Compared to its similar compounds, 1,3,2-Dithiaphospholane, 2-(dibutylamino)- is unique due to its longer butyl chains, which can influence its solubility, reactivity, and overall chemical behavior. The presence of butyl groups can also affect the compound’s interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
73987-22-1 |
|---|---|
Formule moléculaire |
C10H22NPS2 |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
N,N-dibutyl-1,3,2-dithiaphospholan-2-amine |
InChI |
InChI=1S/C10H22NPS2/c1-3-5-7-11(8-6-4-2)12-13-9-10-14-12/h3-10H2,1-2H3 |
Clé InChI |
QIUMVPDZHZJKCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)P1SCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


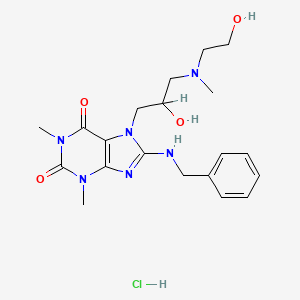

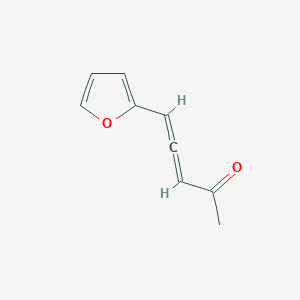

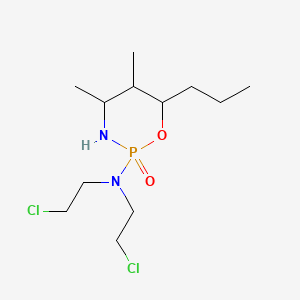

![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
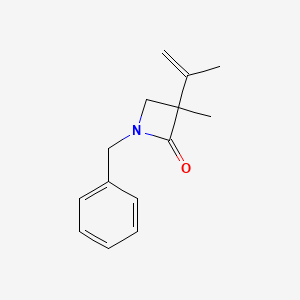
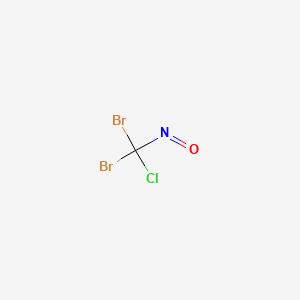
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)

